3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and thus halting DNA replication . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . By preventing the transition from the G1 phase to the S phase, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These studies typically involve predictions about the compound’s absorption in the digestive tract, its distribution throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis, a form of programmed cell death, within cells .
Biochemical Analysis
Biochemical Properties
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . This compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on CDK2 and other enzymes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The degradation of the compound over time can reduce its efficacy, highlighting the need for optimized dosing schedules in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of the compound within the body can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on CDK2 and other targets . The localization of the compound within cells can also affect its stability and degradation .
Biological Activity
3-(Chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a cyclopentane system. Its unique configuration contributes to its biological properties. The chloromethyl group is particularly significant as it may enhance reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit notable antimicrobial properties. For instance:
- In vitro Studies : A study evaluated the antimicrobial activity of various derivatives against different bacterial strains. The results indicated that certain derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various human cancer cell lines:
- Cell Lines Tested : Studies have included human hepatocyte (HepG2), pancreatic cancer (Patu8988), and gastric cancer (SGC7901) cell lines .
- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines. For example:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives:
- Modification Effects : Substituting different groups on the triazole ring has been shown to affect both the potency and selectivity of the compounds against specific pathogens .
- Key Findings : Compounds with electron-withdrawing groups generally exhibited enhanced activity compared to their electron-donating counterparts.
Research Findings Summary
Study | Cell Line/Organism | IC50/EC50 Values | Activity Type |
---|---|---|---|
Study 1 | HepG2 | >50 µM | Cytotoxicity |
Study 2 | SGC7901 | ~12 µM | Cytotoxicity |
Study 3 | Staphylococcus aureus | Significant inhibition | Antimicrobial |
Study 4 | Escherichia coli | Significant inhibition | Antimicrobial |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Potential : A study explored the effects of the compound on apoptosis in cancer cells. It was found that treatment led to increased expression of pro-apoptotic markers such as caspase-3 .
- Antimicrobial Efficacy : Another investigation focused on its efficacy against resistant bacterial strains, demonstrating significant potential as an alternative treatment option in antibiotic resistance scenarios .
Properties
IUPAC Name |
12-(chloromethyl)-1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVWFMUMNLGIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=NN=C(N3N=C2C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.